Methyl 4-[4-(Trifluoromethoxy)phenyl]pyrimidine-2-carboxylate
Overview
Description
Methyl 4-[4-(Trifluoromethoxy)phenyl]pyrimidine-2-carboxylate is a chemical compound with the molecular formula C13H9F3N2O3 and a molecular weight of 298.22 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with a trifluoromethoxyphenyl group and a methyl ester group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Methyl 4-[4-(Trifluoromethoxy)phenyl]pyrimidine-2-carboxylate typically involves the reaction of 4-(Trifluoromethoxy)benzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate to form the corresponding pyrimidine derivative. This intermediate is then esterified using methanol and a suitable acid catalyst to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Methyl 4-[4-(Trifluoromethoxy)phenyl]pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Scientific Research Applications
Methyl 4-[4-(Trifluoromethoxy)phenyl]pyrimidine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-[4-(Trifluoromethoxy)phenyl]pyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The pyrimidine ring can form hydrogen bonds and π-π interactions with biological targets, influencing their activity .
Comparison with Similar Compounds
Similar compounds to Methyl 4-[4-(Trifluoromethoxy)phenyl]pyrimidine-2-carboxylate include:
Methyl 4-(trifluoromethyl)phenyl sulfone: This compound has a similar trifluoromethyl group but differs in the presence of a sulfone group instead of a pyrimidine ring.
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate: This compound contains a thiazole ring and an ethyl ester group, offering different chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Biological Activity
Methyl 4-[4-(trifluoromethoxy)phenyl]pyrimidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in oncology. This article explores its synthesis, biological properties, and potential applications, supported by research findings and data tables.
Chemical Structure and Formula :
- Molecular Formula : C13H9F3N2O3
- Molecular Weight : 298.22 g/mol
- CAS Number : 2006277-00-3
The synthesis of this compound typically employs the Suzuki coupling reaction, where 4,6-dichloro-2-methylpyrimidine is reacted with 4-(trifluoromethoxy)phenylboronic acid in the presence of a palladium catalyst and base. This method is favored for its efficiency in forming carbon-carbon bonds essential for constructing complex organic molecules.
Cytotoxicity and Antitumor Properties
Research indicates that this compound exhibits notable cytotoxic effects against various tumor cell lines. The presence of the pyrimidine nucleus and trifluoromethoxy group contributes to its potential as an anti-cancer agent. Studies have shown that derivatives of pyrimidines often display significant anti-tumor activity, suggesting that this compound may be effective in cancer therapy .
Preliminary investigations into the mechanism of action suggest that this compound may interact with specific enzymes or receptors involved in tumor growth and proliferation. Molecular docking studies and binding assays are essential for elucidating these interactions further, which could enhance understanding of its pharmacological profile.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, a comparison with similar compounds is presented below:
Compound Name | Key Features |
---|---|
Methyl 2-(4-(trifluoromethyl)phenyl)pyrimidine-5-carboxylate | Contains trifluoromethyl group; different carboxylate position |
5-Fluoro-2-pyrimidinamine | Exhibits anti-tumor activity; lacks trifluoromethoxy group |
Pyrimidin-2(1H)-one derivatives | Broad range of biological activities; structural diversity |
The unique trifluoromethoxy substitution in this compound enhances its lipophilicity, potentially improving bioavailability compared to other similar compounds. This feature may contribute to its effectiveness as an anti-cancer agent, warranting further research in medicinal chemistry.
Case Studies and Research Findings
Recent studies have focused on optimizing the pharmacokinetic properties of pyrimidine derivatives, including this compound. For instance, research has indicated that modifications to the chemical structure can enhance metabolic stability and aqueous solubility while maintaining or improving antiproliferative activity against cancer cells .
One study demonstrated that certain analogs of pyrimidines exhibited improved efficacy in vitro against various cancer cell lines, highlighting the importance of structural optimization in drug development. The incorporation of polar functional groups has been shown to significantly enhance aqueous solubility without compromising biological activity .
Properties
IUPAC Name |
methyl 4-[4-(trifluoromethoxy)phenyl]pyrimidine-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O3/c1-20-12(19)11-17-7-6-10(18-11)8-2-4-9(5-3-8)21-13(14,15)16/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKVRPYQQVVAGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC(=N1)C2=CC=C(C=C2)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101146282 | |
Record name | 2-Pyrimidinecarboxylic acid, 4-[4-(trifluoromethoxy)phenyl]-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101146282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2006277-00-3 | |
Record name | 2-Pyrimidinecarboxylic acid, 4-[4-(trifluoromethoxy)phenyl]-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2006277-00-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyrimidinecarboxylic acid, 4-[4-(trifluoromethoxy)phenyl]-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101146282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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